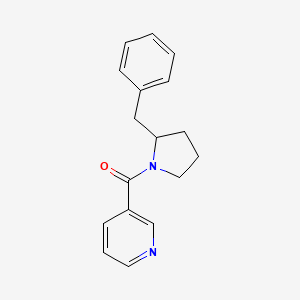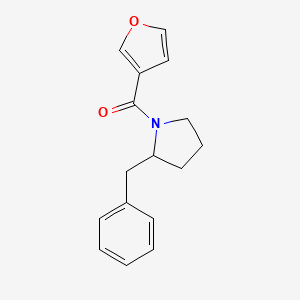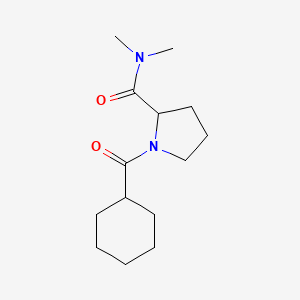![molecular formula C19H21NO3S B7493025 [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone, also known as MMMP, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. MMMP belongs to the class of synthetic opioids and has been found to have analgesic properties similar to morphine, but with fewer side effects. In
Wirkmechanismus
[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for pain relief. It binds to the receptor and activates a signaling pathway that leads to the inhibition of pain signals. [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone also activates the kappa-opioid receptor, which is responsible for the regulation of mood and behavior. By activating this receptor, [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been found to have antidepressant properties.
Biochemical and Physiological Effects
[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been found to have analgesic, anti-inflammatory, and antitumor effects. It has also been found to have antidepressant properties. [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been shown to be effective in reducing pain and inflammation in animal models of arthritis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been found to have fewer side effects than morphine, making it a potential alternative for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been optimized for purity and yield, making it a viable option for large-scale production. [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been extensively studied in animal models, making it a well-characterized compound for research. However, [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has limitations for lab experiments. It is a synthetic compound that may not accurately reflect the properties of naturally occurring compounds. Additionally, [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has not been extensively studied in humans, making it difficult to extrapolate its effects to human subjects.
Zukünftige Richtungen
There are several future directions for research on [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone. One direction is to further explore its potential as a treatment for cancer. [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been found to have antitumor activity in animal models, but more research is needed to determine its efficacy in humans. Another direction is to investigate its potential as a treatment for inflammatory conditions such as arthritis. [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been found to have anti-inflammatory properties, but more research is needed to determine its effectiveness in humans. Additionally, more research is needed to determine the safety and efficacy of [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone in humans, particularly in comparison to other opioids such as morphine.
Synthesemethoden
The synthesis of [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone involves the reaction of 4-methylsulfonylbenzaldehyde with 2-phenylpyrrolidine in the presence of sodium borohydride and acetic acid. The resulting product is then treated with hydrochloric acid to obtain the final compound, [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone. The synthesis method has been optimized to improve the yield and purity of [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been the subject of scientific research due to its potential applications in medicine and pharmacology. It has been found to have analgesic properties similar to morphine, but with fewer side effects such as respiratory depression and constipation. [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis. Additionally, [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been found to have antitumor activity, making it a potential treatment for cancer.
Eigenschaften
IUPAC Name |
[4-(methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-24(22,23)14-15-9-11-17(12-10-15)19(21)20-13-5-8-18(20)16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMCLPBBEYNWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-bicyclo[2.2.1]heptanyl)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492951.png)




![2-cyclopent-2-en-1-yl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492980.png)


![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)

